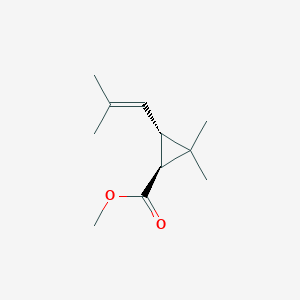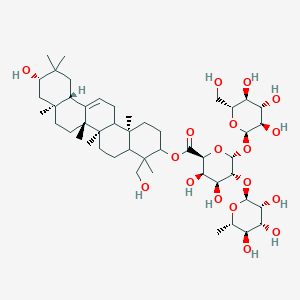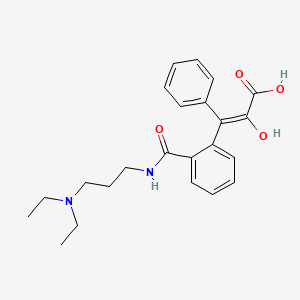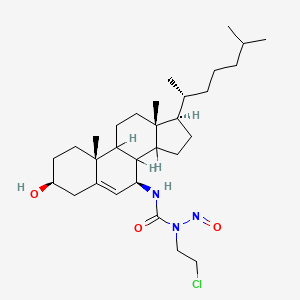
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol is a synthetic compound with the chemical formula C32H54ClN3O3 and a molecular weight of 564.24 g/mol This compound is a derivative of cholesterol, modified to include a 2-chloroethyl-N-nitroso-N-carbonylamino group at the 7-beta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves multiple steps, starting from cholesterol. The key steps include the introduction of the 2-chloroethyl group, followed by nitrosation and carbonylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: The 2-chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxysterols, while reduction can yield amines or hydroxylamines.
Applications De Recherche Scientifique
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitroso group can generate reactive intermediates that further interact with biological molecules, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Bromoethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Iodoethyl-N-nitroso-N-carbonylamino)cholesterol
Uniqueness
This compound is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
164120-30-3 |
|---|---|
Formule moléculaire |
C30H50ClN3O3 |
Poids moléculaire |
536.2 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]-1-nitrosourea |
InChI |
InChI=1S/C30H50ClN3O3/c1-19(2)7-6-8-20(3)23-9-10-24-27-25(12-14-30(23,24)5)29(4)13-11-22(35)17-21(29)18-26(27)32-28(36)34(33-37)16-15-31/h18-20,22-27,35H,6-17H2,1-5H3,(H,32,36)/t20-,22+,23-,24?,25?,26+,27?,29+,30-/m1/s1 |
Clé InChI |
ILVJEJQFZSRDHX-MOQOIKLESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)NC(=O)N(CCCl)N=O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)NC(=O)N(CCCl)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


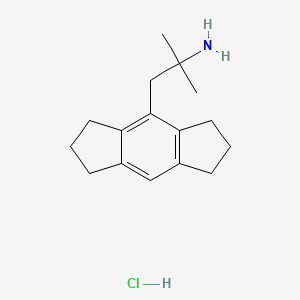
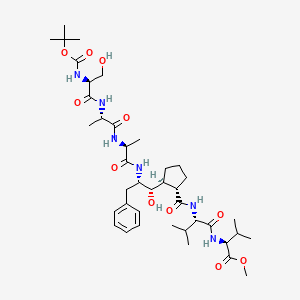

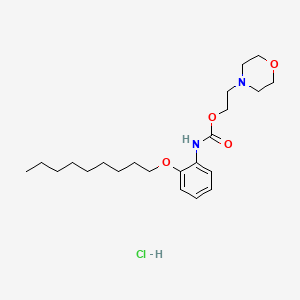
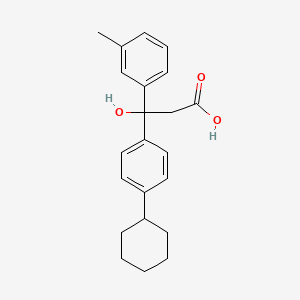
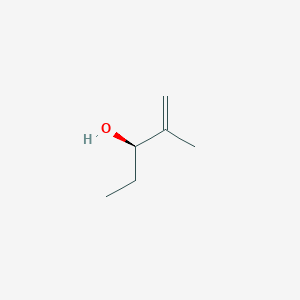
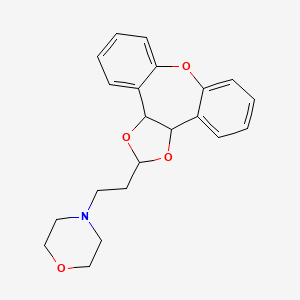
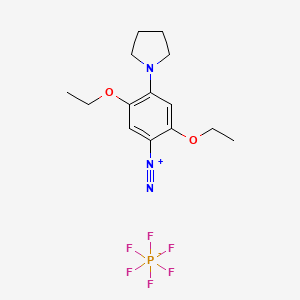
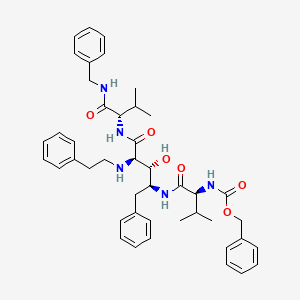

![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
